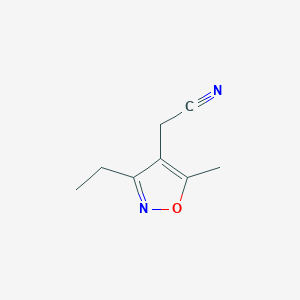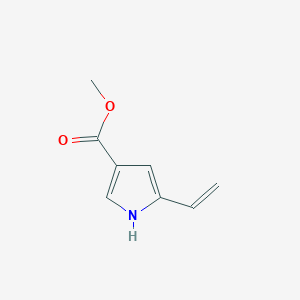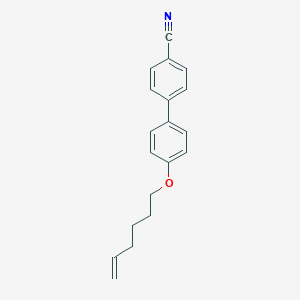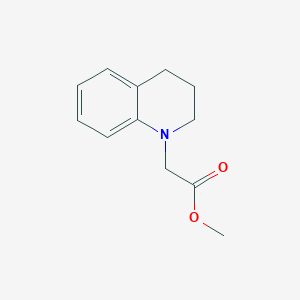
2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of oxazoline, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The unique structure of 2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile makes it a promising candidate for various scientific applications, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The exact mechanism of action of 2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors in the body, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile can modulate the immune response by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its relatively high cost compared to other compounds with similar properties.
Direcciones Futuras
There are several future directions for research on 2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile. One potential area of study is its potential as a therapeutic agent for neurological disorders. Further research is needed to fully understand the mechanism of action and efficacy of the compound in treating these disorders. Another area of research is its potential as an agrochemical, specifically as a pesticide or herbicide. Additionally, the compound's unique structure makes it a promising candidate for the development of new materials with specific properties.
Métodos De Síntesis
The synthesis of 2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile involves the reaction of ethyl 2-(bromomethyl)acrylate with methyl isocyanoacetate in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to form the final compound. This synthesis method is efficient and yields high purity products, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. The compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
197310-97-7 |
|---|---|
Nombre del producto |
2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile |
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)acetonitrile |
InChI |
InChI=1S/C8H10N2O/c1-3-8-7(4-5-9)6(2)11-10-8/h3-4H2,1-2H3 |
Clave InChI |
QYCDAGARNYZQAZ-UHFFFAOYSA-N |
SMILES |
CCC1=NOC(=C1CC#N)C |
SMILES canónico |
CCC1=NOC(=C1CC#N)C |
Sinónimos |
4-Isoxazoleacetonitrile,3-ethyl-5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7,8-dimethoxy-2-(2-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B174730.png)

![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)
![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)

![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)





